molecular formula C7H9ClN2O4S B1278709 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-82-7

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1278709
CAS No.: 88398-82-7
M. Wt: 252.68 g/mol
InChI Key: BXPQVOSHELHKSE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorosulfonyl and carboxylate groups

Preparation Methods

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.

    Sulfonimidates: Used as intermediates in the synthesis of organosulfur compounds

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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